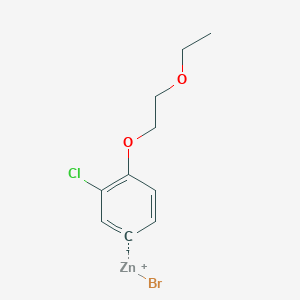
3-Chloro-4-(2-ethoxyethoxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group enhances its solubility and reactivity in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 3-chloro-4-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-chloro-4-(2-ethoxyethoxy)bromobenzene+Zn→3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous flow processes. Continuous flow chemistry is particularly advantageous as it allows for precise control over reaction conditions, improved safety, and scalability. The use of flow reactors enhances mass and heat transfer, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings. These reactions involve the formation of carbon-carbon bonds through the transmetalation of the organozinc reagent with a palladium or nickel catalyst.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium catalyst, such as Pd(PPh3)4, and a halide or pseudohalide partner.
Suzuki-Miyaura Coupling: Utilizes a palladium catalyst and a boronic acid or ester as the coupling partner.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide is widely used in scientific research for its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and advanced materials
作用机制
The mechanism of action of 3-chloro-4-(2-ethoxyethoxy)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organozinc moiety transfers to the palladium center, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
- Phenylzinc bromide
- 3-(Ethoxycarbonyl)phenylzinc iodide
- 4-(Ethoxycarbonyl)phenylzinc iodide
Uniqueness
3-Chloro-4-(2-ethoxyethoxy)phenylzinc bromide is unique due to the presence of the ethoxyethoxy group, which enhances its solubility and reactivity. This makes it particularly suitable for reactions in organic solvents and provides better control over reaction conditions compared to simpler organozinc reagents .
属性
分子式 |
C10H12BrClO2Zn |
|---|---|
分子量 |
344.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-2-(2-ethoxyethoxy)benzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.BrH.Zn/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;;/h4-6H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZODJYRGDQUJRDU-UHFFFAOYSA-M |
规范 SMILES |
CCOCCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
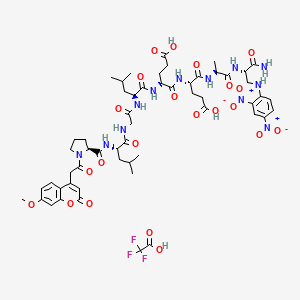
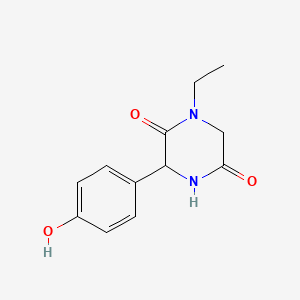

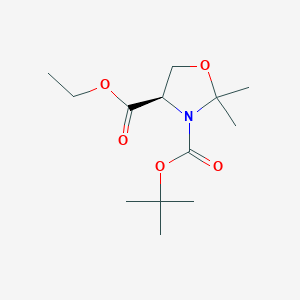

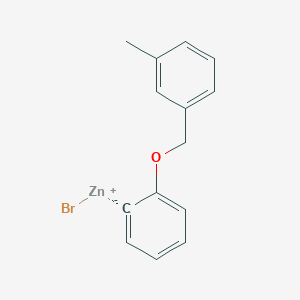
![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
